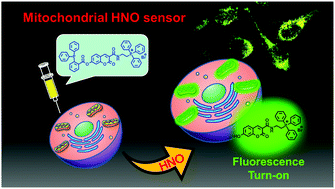A bioorthogonal ‘turn-on’ fluorescent probe for tracking mitochondrial nitroxyl formation†
Chemical Communications Pub Date: 2017-01-10 DOI: 10.1039/C6CC09082F
Abstract
A bioreductant-resistant ‘turn-on’ chemodosimetric fluorescent probe Mito-1 has been developed for the detection of mitochondrial HNO in live cells. Mito-1 enables the detection of HNO as low as ∼18 nM. It has the capability to detect both exogenous and endogenous mitochondrial HNO formations in cellular milieus by providing fluorescence images. Its two-photon imaging ability fosters its use as a noninvasive imaging tool for the detection of mitochondrial nitroxyl.

Recommended Literature
- [1] CdSe on a mesoporous transparent conducting oxide scaffold as a photocathode†
- [2] C8–H bond activation vs. C2–H bond activation: from naphthyl amines to lactams†
- [3] Calculation of the vibrationally non-relaxed photo-induced electron transfer rate constant in dye-sensitized solar cells
- [4] Captured at last: a catalyst–substrate adduct and a Rh-dihydride solvate in the asymmetric hydrogenation by a Rh-monophosphine catalyst†
- [5] Blue upconversion emission of Cu2+ ions sensitized by Yb3+-trimers in CaF2
- [6] Characterization of a reductively-activated elimination pathway relevant to the biological chemistry of the kinamycins and lomaiviticins†
- [7] Characterization of Cd36_03230p, a putative vanillin dehydrogenase from Candida dubliniensis†
- [8] Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor based on benzotriazole for efficient organic photovoltaics†
- [9] C–H oxidation by hydroxo manganese(v) porphyrins: a DFT study†
- [10] Building with bubbles: the formation of high surface area honeycomb-like films via hydrogen bubble templated electrodeposition

Journal Name:Chemical Communications
research_products
-
CAS no.: 2353936-97-5









